Pan-HDAC Inhibitory Potency vs. Class I HDAC Selectivity: N-(3-ethylphenyl)-3-methoxybenzamide vs. MS-275 (Entinostat)
N-(3-ethylphenyl)-3-methoxybenzamide exhibits potent pan-HDAC inhibitory activity, with IC50 values of 28 nM for HDAC3, 34 nM for HDAC9, and 40 nM for HDAC6 [1]. In contrast, the clinical-stage benzamide HDAC inhibitor MS-275 (Entinostat) is a class I-selective HDAC inhibitor with an IC50 of 0.5 µM for HDAC1 and > 100 µM for HDAC6 [2]. The pan-HDAC profile of N-(3-ethylphenyl)-3-methoxybenzamide may be advantageous in research contexts where broad epigenetic modulation is desired, whereas MS-275's selectivity restricts its use to class I HDAC inhibition.
| Evidence Dimension | HDAC3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | MS-275 (Entinostat): > 100 µM for HDAC6, 0.5 µM for HDAC1 |
| Quantified Difference | N-(3-ethylphenyl)-3-methoxybenzamide is > 3,500-fold more potent against HDAC6 than MS-275; equipotent for HDAC1 |
| Conditions | HDAC-Glo I/II assay, 30 min pre-incubation, 30 min substrate incubation [1]; MS-275 data from in vitro HDAC enzyme assays [2] |
Why This Matters
Procurement of N-(3-ethylphenyl)-3-methoxybenzamide is justified when research aims to modulate multiple HDAC isoforms simultaneously, a profile not achievable with class I-selective benzamide HDAC inhibitors.
- [1] BindingDB. BDBM50044648 (CHEMBL3309288). HDAC3, HDAC6, HDAC9 inhibition data. IC50 values: 28 nM, 40 nM, 34 nM. Retrieved from http://www.bindingdb.org/ View Source
- [2] Saito A, et al. A synthetic inhibitor of histone deacetylase, MS-275, with marked in vivo antitumor activity against human tumors. Proc Natl Acad Sci USA. 1999;96(8):4592-4597. doi: 10.1073/pnas.96.8.4592 View Source
